2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide is a complex organic compound. It has a unique molecular structure that incorporates elements such as sulfur, fluorine, and nitrogen, each contributing to its diverse reactivity and potential applications in various scientific fields. Understanding the synthesis, reactions, and uses of this compound is critical for advancing knowledge in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide typically involves multi-step organic synthesis procedures:
Formation of the isothiazolyl core: : This step usually involves the cyclization of appropriate precursors, often through the use of sulfur sources and oxidizing agents, to form the isothiazole ring.
Introduction of the dioxido and oxo groups: : These modifications can be introduced via controlled oxidation reactions, often employing reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the fluorophenyl moiety: : This step involves coupling reactions, such as Suzuki or Heck couplings, to introduce the 4-fluorophenyl group onto the isothiazole scaffold.
Propanamide formation:
Industrial Production Methods
Industrial production of this compound would require scale-up of the above synthetic routes, optimizing reaction conditions for yield, purity, and cost-effectiveness. This often involves:
Optimizing solvent systems: : Using solvents that ensure high solubility and stability of intermediates and products.
Controlling reaction temperatures and pressures: : To maximize yields and minimize by-products.
Employing catalysts: : To improve reaction rates and selectivity, often using transition metals for coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide can undergo a variety of chemical reactions:
Oxidation: : This compound can undergo further oxidation under strong oxidizing conditions, potentially affecting the isothiazole ring or other functional groups.
Reduction: : The dioxido group can be reduced under specific conditions, altering the compound's reactivity and properties.
Substitution: : The fluorophenyl group makes it susceptible to nucleophilic aromatic substitution, particularly under conditions that facilitate the displacement of the fluorine atom.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines, thiols, or alkoxides, often under basic or acidic conditions.
Major Products
Oxidation products: : These can vary but may include further oxidized isothiazole derivatives.
Reduction products: : Reduced forms of the dioxido or oxo groups, potentially leading to amines or alcohols.
Substitution products: : Depending on the nucleophile, products can range from amino derivatives to thiolated compounds.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide has diverse applications across several fields:
Chemistry: : Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : Its unique structure allows it to interact with biological macromolecules, potentially serving as a probe or inhibitor.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: : May be used in the development of novel materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide exerts its effects typically involves:
Molecular Targets: : Interaction with specific proteins or enzymes, often involving binding to active sites or allosteric sites.
Pathways: : Modulating biochemical pathways, potentially affecting processes like signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide can be compared to similar compounds, such as:
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide: : Lacks the fluorine atom, affecting its reactivity and biological interactions.
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-chlorophenyl)propanamide:
Conclusion
This compound is a compound with fascinating chemical properties and diverse applications
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c1-10(15(20)18-12-8-6-11(17)7-9-12)19-16(21)13-4-2-3-5-14(13)24(19,22)23/h2-10H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPQESZTPIYAJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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